An In-Depth Technical Guide to the Chemical Properties of 7-Bromo-5-chlorobenzofuran
An In-Depth Technical Guide to the Chemical Properties of 7-Bromo-5-chlorobenzofuran
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 7-Bromo-5-chlorobenzofuran (CAS No. 286836-07-5). As a halogenated heterocyclic compound, 7-Bromo-5-chlorobenzofuran serves as a valuable and versatile building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development. Its unique substitution pattern, featuring both a bromine and a chlorine atom on the benzene ring, offers opportunities for selective functionalization. This document details its known physical and chemical characteristics, proposes a logical synthetic pathway, explores its utility in cross-coupling reactions, and provides essential safety information. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who are interested in the application of benzofuran derivatives.
Introduction and Strategic Importance
Benzofuran is a privileged heterocyclic scaffold found in numerous natural products and pharmacologically active compounds.[1][2][3] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The strategic placement of halogen atoms on the benzofuran core provides synthetic handles for elaboration into more complex molecular architectures, a common strategy in drug discovery.
7-Bromo-5-chlorobenzofuran is a synthetic intermediate whose value lies in the differential reactivity of its two halogen substituents. In modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. This reactivity difference allows for selective functionalization at the 7-position, while leaving the chlorine atom at the 5-position intact for subsequent transformations. This inherent orthogonality makes it a powerful tool for the systematic construction of polysubstituted benzofuran derivatives, which are often explored as selective receptor modulators and enzyme inhibitors.
Chemical and Physical Properties
7-Bromo-5-chlorobenzofuran is a solid compound at ambient temperature. While comprehensive experimental data on its physical properties is not widely published, key identifiers and computed properties are summarized below.
Core Identifiers and Molecular Data
| Property | Value | Source(s) |
| IUPAC Name | 7-bromo-5-chloro-1-benzofuran | [4] |
| CAS Number | 286836-07-5 | [4] |
| Molecular Formula | C₈H₄BrClO | [5] |
| Molecular Weight | 231.47 g/mol | [6] |
| Canonical SMILES | C1=COC2=C(C=C(C=C21)Cl)Br | |
| InChI Key | RPFUTTNAUKQRAC-UHFFFAOYSA-N | [4] |
| Appearance | Solid | [4] |
| Storage | Sealed in dry, Room Temperature | [4] |
Computed Physical Properties
The following properties have been calculated using computational models and provide estimations of the molecule's behavior.
| Property | Value | Source |
| XLogP3-AA (LogP) | 3.6 | |
| Topological Polar Surface Area | 13.1 Ų | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 1 | |
| Rotatable Bond Count | 0 |
Proposed Synthesis Pathway
While specific literature detailing the synthesis of 7-Bromo-5-chlorobenzofuran is sparse, a robust and industrially scalable pathway can be proposed based on well-established benzofuran synthesis methodologies. A common and effective method involves the O-alkylation of a substituted phenol followed by an acid-catalyzed intramolecular cyclization. A similar two-step process has been patented for the synthesis of the parent 7-bromobenzofuran from o-bromophenol.[7]
The logical precursor for 7-Bromo-5-chlorobenzofuran is 2-Bromo-4-chlorophenol . The proposed synthesis is a two-step process:
-
Williamson Ether Synthesis: Reaction of 2-Bromo-4-chlorophenol with a two-carbon electrophile, such as 2-chloro-1,1-dimethoxyethane, under basic conditions to form the intermediate ether.
-
Acid-Catalyzed Cyclization: Treatment of the ether intermediate with a strong acid (e.g., phosphoric acid or polyphosphoric acid) promotes intramolecular electrophilic aromatic substitution, followed by dehydration to form the furan ring.
Detailed Experimental Protocol (Representative)
-
Step 1: Synthesis of 1-(2-Bromo-4-chlorophenoxy)-2,2-dimethoxyethane. To a solution of 2-Bromo-4-chlorophenol (1.0 eq) in N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq). Stir the mixture at room temperature for 30 minutes. Add 2-chloro-1,1-dimethoxyethane (1.2 eq) dropwise. Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours, monitoring by TLC. After completion, cool the reaction to room temperature, pour into water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude intermediate ether, which can be used in the next step without further purification.
-
Step 2: Synthesis of 7-Bromo-5-chlorobenzofuran. Add the crude 1-(2-Bromo-4-chlorophenoxy)-2,2-dimethoxyethane (1.0 eq) to polyphosphoric acid (PPA, 5-10 eq by weight). Heat the mixture with vigorous stirring to 120-140 °C for 4-6 hours. The reaction progress should be monitored by GC-MS. Upon completion, cool the mixture and carefully quench by pouring it onto crushed ice. Neutralize the aqueous solution with a saturated sodium bicarbonate solution. Extract the product with dichloromethane or toluene. The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to afford pure 7-Bromo-5-chlorobenzofuran.
Reactivity and Synthetic Applications
The primary utility of 7-Bromo-5-chlorobenzofuran in synthesis stems from the differential reactivity of its C-Br and C-Cl bonds. The C(7)-Br bond is significantly more susceptible to oxidative addition to a low-valent palladium(0) complex than the C(5)-Cl bond. This selectivity is the cornerstone of its application as a building block.
Palladium-Catalyzed Cross-Coupling Reactions
This molecule is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Heck, and Sonogashira reactions. These reactions allow for the selective formation of a new carbon-carbon or carbon-heteroatom bond at the 7-position.
Expert Insight: The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. For Suzuki-Miyaura couplings, a combination of a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) with a phosphine ligand (e.g., SPhos, XPhos) and a carbonate or phosphate base is typically effective. The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Protocol for a Representative Suzuki-Miyaura Coupling
-
To a reaction vessel, add 7-Bromo-5-chlorobenzofuran (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as sodium carbonate (2.0-3.0 eq).
-
Purge the vessel with an inert gas (Argon or Nitrogen).
-
Add a degassed solvent system, typically a mixture of toluene and water.
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 eq).
-
Heat the mixture to reflux (80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC).
-
After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over a drying agent, filtered, and concentrated.
-
Purify the residue by flash column chromatography to yield the 7-aryl-5-chlorobenzofuran product.
Spectroscopic Characterization
Predicted ¹H NMR Spectrum
The molecule has four aromatic protons: two on the furan ring (H-2 and H-3) and two on the benzene ring (H-4 and H-6).
-
H-2 and H-3: These protons on the furan ring will appear as doublets due to coupling to each other. H-2 is adjacent to the ring oxygen and will typically be the most downfield of the furan protons, likely in the range of δ 7.6-7.8 ppm . H-3 will be slightly more upfield, likely around δ 6.8-7.0 ppm .
-
H-4 and H-6: These protons are on the benzene ring and will appear as doublets with a small meta-coupling constant. H-4 is flanked by the chloro group and the fused ring system, while H-6 is positioned between the chloro and bromo groups. Due to the strong deshielding effects of the adjacent halogens, H-6 is expected to be further downfield than H-4. Predicted shifts would be approximately δ 7.5-7.7 ppm for H-6 and δ 7.3-7.5 ppm for H-4 .
Summary of Predicted ¹H NMR (in CDCl₃):
-
δ ~7.6-7.8 (d, 1H)
-
δ ~7.5-7.7 (d, 1H)
-
δ ~7.3-7.5 (d, 1H)
-
δ ~6.8-7.0 (d, 1H)
Safety and Handling
7-Bromo-5-chlorobenzofuran should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements: [4]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [4]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
7-Bromo-5-chlorobenzofuran is a strategically important synthetic intermediate with significant potential in the development of novel chemical entities, particularly within medicinal chemistry. Its key feature is the differential reactivity of the C-Br and C-Cl bonds, which allows for selective, site-specific modifications via modern cross-coupling chemistry. This guide has provided a detailed overview of its properties, a plausible and detailed synthetic route, and representative protocols for its application in Suzuki-Miyaura coupling. While a lack of public experimental spectral data is a current limitation, the predictive analysis and reactivity patterns discussed herein provide a solid foundation for researchers and drug development professionals to effectively utilize this versatile building block in their synthetic endeavors.
References
-
MySkinRecipes. (n.d.). 7-Bromo-5-chloro-1-benzofuran-2-carboxylicacid. Retrieved from [Link]
- Google Patents. (n.d.). CN103724305A - Preparation method of 7-bromobenzofuran.
-
ChemWhat. (n.d.). 7-BROMO-5-CHLOROBENZOFURAN CAS#: 286836-07-5. Retrieved from [Link]
- Yadav, M., et al. (2025). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Cuestiones de Fisioterapia, 54(1), 645-656.
-
MDPI. (2019). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 7-Bromo-5-chloro-1-benzofuran. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2022). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC. Retrieved from [Link]
-
ACS Publications. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]
-
ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]
Sources
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. 7-Bromo-5-chlorobenzofuran | 286836-07-5 [sigmaaldrich.com]
- 5. chemwhat.com [chemwhat.com]
- 6. 7-Bromo-5-chlorobenzofuran - CAS:286836-07-5 - Sunway Pharm Ltd [3wpharm.com]
- 7. CN103724305A - Preparation method of 7-bromobenzofuran - Google Patents [patents.google.com]
